molecular formula C12H15N3O B13182798 5-(2-Methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine

5-(2-Methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13182798
M. Wt: 217.27 g/mol
InChI Key: XWEAYRFEEZSGHV-UHFFFAOYSA-N
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Description

5-(2-Methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by a pyrazole ring substituted with a methoxy-methylphenyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2-methoxy-4-methylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

5-(2-Methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-5-amine
  • 5-(2-Methoxy-4-methylphenyl)-1-ethyl-1H-pyrazol-4-amine
  • 5-(2-Methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-3-amine

Uniqueness

5-(2-Methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

5-(2-methoxy-4-methylphenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C12H15N3O/c1-8-4-5-9(11(6-8)16-3)12-10(13)7-14-15(12)2/h4-7H,13H2,1-3H3

InChI Key

XWEAYRFEEZSGHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=NN2C)N)OC

Origin of Product

United States

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